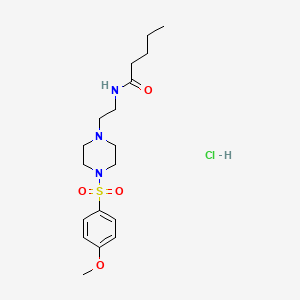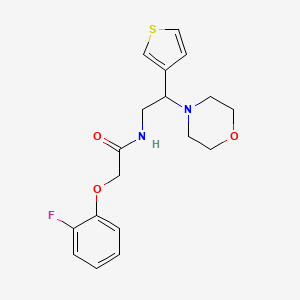![molecular formula C20H26Cl2N2OS B2629897 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole CAS No. 685108-60-5](/img/structure/B2629897.png)
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole (DCBSOX) is an organic compound that has been the subject of numerous scientific studies. This compound has a wide range of applications, including use in drug discovery and development, as a catalyst in chemical synthesis, and as a reagent in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure :
- The compound 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole, similar to its analogs in the 1,3,4-oxadiazole family, can be synthesized through a series of chemical reactions involving various precursors and catalysts. For instance, derivatives of 1,3,4-oxadiazole have been synthesized from precursors like 4-chlorophenoxyacetic acid, leading to the formation of compounds with potential antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as moderate anti-enzymatic potential (Siddiqui et al., 2014).
Biological Evaluation :
- The synthesized 1,3,4-oxadiazole derivatives are evaluated for their biological activities, such as antimicrobial, antioxidant, and antitubercular activities. Compounds like 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole, derived from similar synthesis pathways, have shown a wide range of activities and excellent docking scores with various amino acids interactions, indicating potent antitubercular results (Fathima et al., 2021).
Antimicrobial and Cytotoxicity Studies :
- Compounds synthesized from the 1,3,4-oxadiazole core have been found to possess significant antimicrobial activities against various bacterial and fungal strains. Specific derivatives have shown noteworthy activity in minimum inhibitory concentration (MIC) and zone of inhibition, indicating potential leads for further drug discovery (Patel et al., 2012).
- Furthermore, 1,3,4-oxadiazole derivatives with particular substitutions have demonstrated outstanding in vitro activity against Mycobacterium tuberculosis strains, showcasing highly selective antimycobacterial effect and low in vitro toxicities in mammalian cell lines. They also exhibit potency against nonreplicating streptomycin-starved M. tuberculosis strains, marking them as promising antituberculosis agents (Karabanovich et al., 2016).
Other Biological Screening :
- Other biological screenings, such as evaluations against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes, have revealed that these compounds are relatively more active against AChE, suggesting their potential in the treatment of diseases like Alzheimer's (Rehman et al., 2013).
- Additional studies on 1,3,4-oxadiazole derivatives have also indicated their potential use in treating cardiovascular diseases due to their thrombolytic and antibacterial activities, along with low toxicity (Aziz-Ur-Rehman et al., 2020).
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2N2OS/c1-2-3-4-5-14-6-9-16(10-7-14)19-23-24-20(25-19)26-13-15-8-11-17(21)18(22)12-15/h8,11-12,14,16H,2-7,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXCOZCIHYBZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

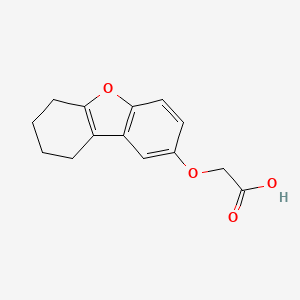
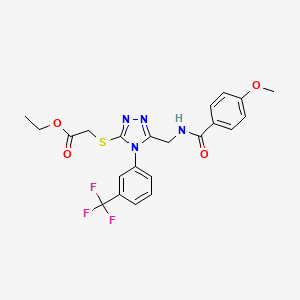
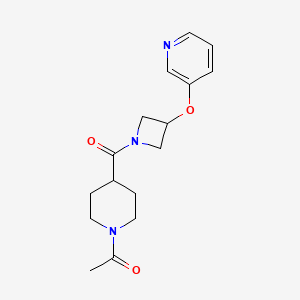
![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2629819.png)
![5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde](/img/structure/B2629821.png)
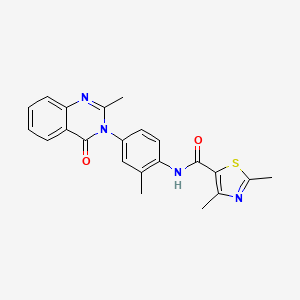
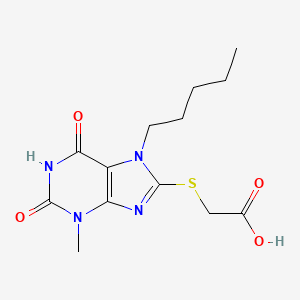
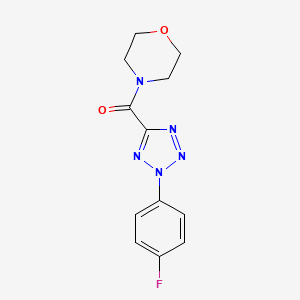
![1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2629825.png)
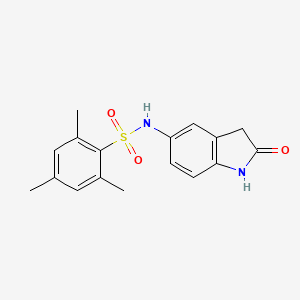
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2629830.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2629834.png)
